Synthetic Intermediate Designation: Patent-Documented Utility in Famotidine Synthesis vs. Non-Patent-Referenced Analogs
CAS 1272756-56-5 (as its free base or salt form, encompassed by the general Formula I where the 4-substituent is -CH₂COOEt) is explicitly claimed and exemplified as an intermediate in the famotidine synthetic pathway in European Patent EP0322335A1, whereas the corresponding 4-carboxylate analog (CAS 82982-26-1, ethyl 2-guanidinothiazole-4-carboxylate) and the 4-methylthio-substituted analogs are directed toward distinct intermediate roles [1]. The patent establishes a direct synthetic sequence: the 4-acetate ester compound can be converted to the key 4-methylthiopropionitrile intermediate en route to famotidine [1]. In contrast, the 4-carboxylate ester (CAS 82982-26-1) has a different substitution pattern that necessitates alternative functional group interconversion strategies, potentially adding synthetic steps . This patent-documented pathway differentiation provides procurement justification: selection of CAS 1272756-56-5 aligns with an established, literature-validated route, reducing process development risk.
| Evidence Dimension | Patent-documented role in famotidine synthetic pathway |
|---|---|
| Target Compound Data | Explicitly claimed within general Formula I of EP0322335A1 as intermediate for famotidine preparation; the 4-CH₂COOEt substitution pattern matches the required intermediate scaffold [1] |
| Comparator Or Baseline | Ethyl 2-guanidinothiazole-4-carboxylate (CAS 82982-26-1): 4-COOEt substitution; documented separately as a synthetic building block but not specifically claimed in the same famotidine intermediate patent context |
| Quantified Difference | Different positional isomerism of the ester group (4-acetate vs. 4-carboxylate) results in distinct retrosynthetic disconnections and reaction sequences |
| Conditions | Synthetic pathway analysis based on patent disclosures (EP0322335A1; US4908454A) |
Why This Matters
Procurement of the patent-validated intermediate reduces synthetic route risk and avoids the need for de novo route scouting required if substituting with the 4-carboxylate analog.
- [1] EP0322335A1. New Guanidino-Thiazol Compounds, Their Preparation, and Use as Intermediates of Famotidine Process. European Patent Office, 1989. View Source
